molecular formula C14H20BrN3O2 B7344788 (2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one

Cat. No. B7344788
M. Wt: 342.23 g/mol
InChI Key: VMRHZXNVORYCTF-TVKKRMFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one, also known as BAY 57-1293, is a small molecule inhibitor of the protein kinase enzyme, PDE5 (Phosphodiesterase 5). PDE5 is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), which is a secondary messenger molecule involved in the regulation of smooth muscle relaxation. BAY 57-1293 has been extensively studied for its potential application in the treatment of various diseases, including pulmonary arterial hypertension (PAH), erectile dysfunction (ED), and heart failure.

Mechanism of Action

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293 works by inhibiting the PDE5 enzyme, which is responsible for the breakdown of cGMP. By inhibiting PDE5, this compound 57-1293 increases the levels of cGMP, leading to increased smooth muscle relaxation and improved blood flow. This mechanism of action is responsible for the therapeutic effects of this compound 57-1293 in PAH, ED, and heart failure.
Biochemical and Physiological Effects:
This compound 57-1293 has been shown to have several biochemical and physiological effects. In PAH, this compound 57-1293 improves exercise capacity, hemodynamics, and quality of life by reducing pulmonary vascular resistance and improving right ventricular function. In ED, this compound 57-1293 improves erectile function by increasing penile blood flow and improving smooth muscle relaxation. In heart failure, this compound 57-1293 improves cardiac function by reducing afterload and improving myocardial contractility.

Advantages and Limitations for Lab Experiments

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293 has several advantages and limitations for lab experiments. One advantage is that it is a highly specific inhibitor of PDE5, with minimal effects on other PDE isoforms. This specificity allows for more accurate and reliable data in experiments involving PDE5 inhibition. One limitation is that this compound 57-1293 is a small molecule inhibitor, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research involving (2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293. One direction is the development of more potent and selective PDE5 inhibitors for the treatment of PAH, ED, and heart failure. Another direction is the investigation of the potential therapeutic effects of PDE5 inhibitors in other diseases, such as cancer and neurological disorders. Additionally, the development of novel drug delivery systems for PDE5 inhibitors may improve their efficacy and reduce side effects.

Synthesis Methods

The synthesis of (2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293 involves a multi-step process, starting with the reaction of 5-bromopyrimidine-2-carboxylic acid with 1,3-dimethyl-3-azetidinone to form 5-bromopyrimidine-2-carboxylic acid 1,3-dimethyl-3-azetidinone ester. This intermediate is then reacted with 1-(3-chloropropyl)-4-piperidinol to form the key intermediate, 1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one. The final step involves the conversion of the intermediate to the desired product, this compound 57-1293, through a series of purification steps.

Scientific Research Applications

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293 has been extensively studied for its potential application in the treatment of various diseases, including PAH, ED, and heart failure. In PAH, this compound 57-1293 has been shown to improve exercise capacity, hemodynamics, and quality of life in patients. In ED, this compound 57-1293 has been shown to improve erectile function in patients who are unresponsive to other treatments. In heart failure, this compound 57-1293 has been shown to improve cardiac function and reduce the risk of hospitalization.

properties

IUPAC Name

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-9(2)12(19)14(20)18-5-3-4-10(8-18)13-16-6-11(15)7-17-13/h6-7,9-10,12,19H,3-5,8H2,1-2H3/t10?,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRHZXNVORYCTF-TVKKRMFBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)C2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N1CCCC(C1)C2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.